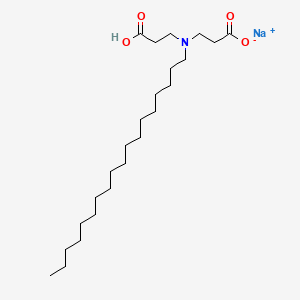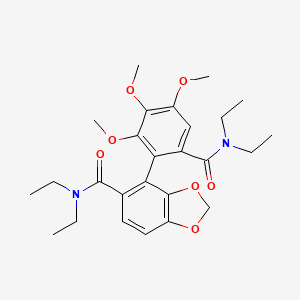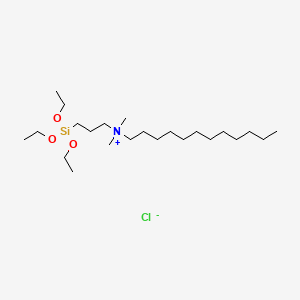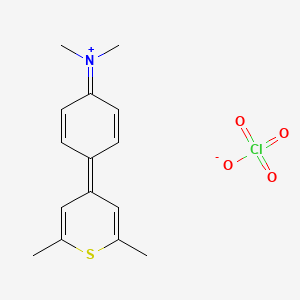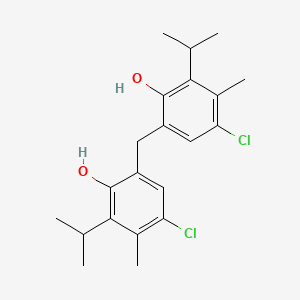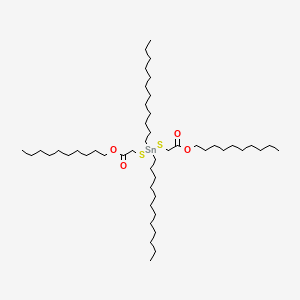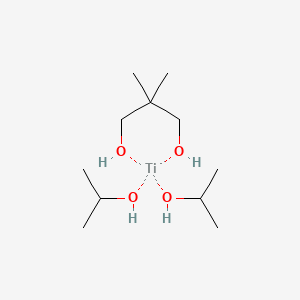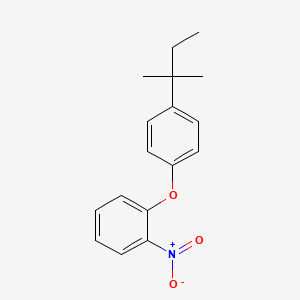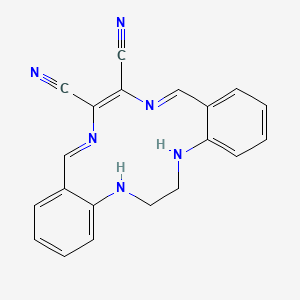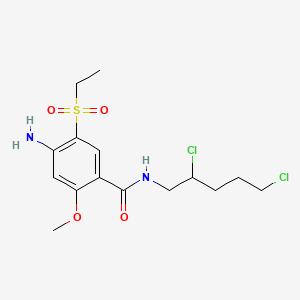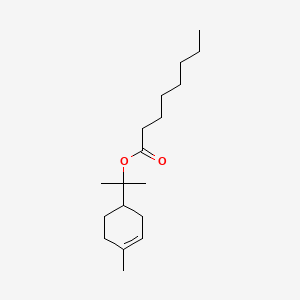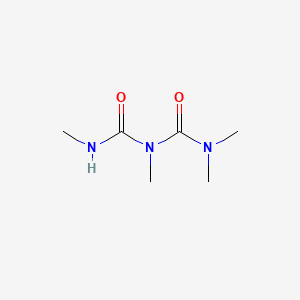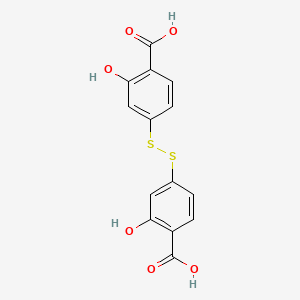
4,4'-Dithiobis(salicylic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dithiobis(salicylic) acid: is an organic compound with the molecular formula C14H10O6S2 and a molecular weight of 338.36 g/mol . It is a derivative of salicylic acid, characterized by the presence of two salicylic acid molecules linked by a disulfide bond. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dithiobis(salicylic) acid typically involves the oxidation of 4-mercaptosalicylic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the disulfide bond .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dithiobis(salicylic) acid may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dithiobis(salicylic) acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 4-mercaptosalicylic acid.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 4-Mercaptosalicylic acid.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
4,4’-Dithiobis(salicylic) acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of 4,4’-Dithiobis(salicylic) acid involves its ability to interact with thiol groups in proteins and enzymes. The disulfide bond can undergo redox reactions, leading to the modification of protein structures and functions. This compound can inhibit enzymes by forming disulfide bonds with active site cysteine residues, thereby altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid: A precursor to 4,4’-Dithiobis(salicylic) acid, known for its anti-inflammatory and keratolytic properties.
4-Mercaptosalicylic acid: A related compound with a thiol group instead of a disulfide bond.
Acetylsalicylic acid (Aspirin): A widely used analgesic and anti-inflammatory agent.
Uniqueness
4,4’-Dithiobis(salicylic) acid is unique due to its disulfide bond, which imparts distinct redox properties and the ability to form reversible covalent bonds with proteins. This makes it valuable in biochemical research and potential therapeutic applications .
Propiedades
Número CAS |
94231-96-6 |
|---|---|
Fórmula molecular |
C14H10O6S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-[(4-carboxy-3-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |
Clave InChI |
RYKHFZFTJQLJOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


